molecular formula C8H7ClO B135846 (R)-4-Chlorostyrene oxide CAS No. 21019-51-2

(R)-4-Chlorostyrene oxide

Cat. No. B135846
CAS RN: 21019-51-2
M. Wt: 154.59 g/mol
InChI Key: IBWLXNDOMYKTAD-QMMMGPOBSA-N
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Description

(R)-4-Chlorostyrene oxide is a chiral epoxide derivative of styrene, where the chlorine atom is substituted at the para position of the phenyl ring. While the provided papers do not directly discuss (R)-4-chlorostyrene oxide, they provide insights into related compounds and their properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of chiral styrene oxides, such as (R)-3-chlorostyrene oxide, can be achieved through various methods, including asymmetric epoxidation and hydrolytic kinetic resolution sequences . A practical synthesis starting from commercially available precursors, such as 3-chloroethylbenzene, has been reported, which involves enzymatic resolution steps to achieve high enantiomeric excess . These methods could potentially be adapted for the synthesis of (R)-4-chlorostyrene oxide.

Molecular Structure Analysis

The molecular structure of styrene oxides is characterized by the presence of a three-membered epoxide ring, which is highly strained and reactive. The molecular structure and vibrational spectrum of 4-chlorostyrene, a related compound, have been investigated using various spectroscopic and computational methods, revealing a planar or nearly planar geometry in solution and solid state . This information can be useful in predicting the structure of (R)-4-chlorostyrene oxide.

Chemical Reactions Analysis

Styrene oxides are known to undergo ring-opening reactions, which can be catalyzed by various metal complexes. For instance, chromium(III) tetraphenylporphyrin chloride has been shown to catalyze the ring-opening of styrene oxide, leading to various products including poly(styrene oxide) and styrene carbonate . The stereochemical outcomes of these reactions have been studied, providing insights into the reactivity of the epoxide group in such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of styrene oxides are influenced by the presence of the epoxide ring and the substituents on the phenyl ring. For example, the vibrational spectrum of 4-chlorostyrene has been thoroughly analyzed, which can shed light on the vibrational properties of (R)-4-chlorostyrene oxide . Additionally, the binding affinity of hydroxylated chlorostyrene metabolites to proteins such as transthyretin has been studied, indicating potential interactions of (R)-4-chlorostyrene oxide with biological molecules .

Scientific Research Applications

Production of Enantiopure Chiral Epoxides

  • Scientific Field : Biotechnology and Organic Synthesis .
  • Application Summary : “®-4-Chlorostyrene oxide” can be produced using a group of highly selective enzymes known as styrene monooxygenases. These enzymes are capable of catalyzing the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity .
  • Methods of Application : Two-component recombinant styrene monooxygenase (SMO) from Marinobacterium litorale is expressed as a fused protein (StyAL2StyB) in Escherichia coli BL21 (DE3). By high cell density fermentation, a significant amount of biomass with overexpressed SMO is produced .
  • Results or Outcomes : SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity. It remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95–99% ee). Optically pure (S)-4-chlorostyrene oxide was prepared by whole-cell SMO .

Polyelectrolytes for Environmental, Agricultural, and Medical Applications

  • Scientific Field : Environmental Science, Agriculture, and Medicine .
  • Application Summary : Polyelectrolytes (PELs), which are macromolecules containing ionizable or ionic groups, have attracted significant interest due to their varied behaviors across different pH ranges, ionic strengths, and concentrations. They have a wide range of applications in various fields, including agriculture, environmental science, and medicine .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

properties

IUPAC Name

(2R)-2-(4-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLXNDOMYKTAD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Chlorostyrene oxide

CAS RN

21019-51-2
Record name 4-Chlorostyrene oxide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(4-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROSTYRENE OXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaN3, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 55% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99% and (R)-2-azido-1-(para-chloro-phenyl)-ethanol with an e.e. of 98%.
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Synthesis routes and methods II

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaNO2, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 58% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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